molecular formula C20H23N3O3 B251314 N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Katalognummer: B251314
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: JHUGPCBKFREDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as EDP-106, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-106 belongs to the class of benzodioxole derivatives and has been synthesized through various methods.

Wirkmechanismus

EDP-106 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. EDP-106 also inhibits the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation and tumor growth. Furthermore, EDP-106 has been shown to inhibit the activation of various signaling pathways, including NF-κB and STAT3, which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
EDP-106 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which play a crucial role in the pathogenesis of various diseases. EDP-106 also inhibits the expression of various adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Furthermore, EDP-106 has been shown to inhibit the proliferation and migration of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

EDP-106 has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways, making it an ideal candidate for studying the role of these targets in various diseases. EDP-106 also has good bioavailability and can be administered orally, making it easy to use in animal studies. However, EDP-106 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro studies. Furthermore, EDP-106 has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.

Zukünftige Richtungen

There are several future directions for the study of EDP-106. Further studies are needed to determine the safety and efficacy of EDP-106 in humans. Additionally, studies are needed to determine the optimal dosage and administration route for EDP-106. Furthermore, the potential use of EDP-106 in combination with other drugs for the treatment of various diseases needs to be investigated. Finally, the development of novel analogs of EDP-106 with improved pharmacokinetic and pharmacodynamic properties is an area of future research.
Conclusion:
EDP-106 is a promising compound with potential therapeutic applications in various diseases. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. EDP-106 exerts its therapeutic effects through various mechanisms and has several advantages for lab experiments. However, further studies are needed to determine its safety and efficacy in humans and to investigate its potential use in combination with other drugs. The development of novel analogs of EDP-106 is also an area of future research.

Synthesemethoden

EDP-106 can be synthesized through various methods, including the use of palladium-catalyzed Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and direct C-H arylation reaction. The most common method for synthesizing EDP-106 involves the use of palladium-catalyzed Suzuki coupling reaction, which involves the coupling of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide with phenylboronic acid in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

EDP-106 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. EDP-106 has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. EDP-106 has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Eigenschaften

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-2-22-9-11-23(12-10-22)17-6-4-16(5-7-17)21-20(24)15-3-8-18-19(13-15)26-14-25-18/h3-8,13H,2,9-12,14H2,1H3,(H,21,24)

InChI-Schlüssel

JHUGPCBKFREDMC-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Kanonische SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.